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Compound of Interest

Compound Name: Azilsartan Mopivabil

Cat. No.: B12412449

An In-Depth Technical Guide to the Chemical Properties and Solubility of Azilsartan Medoxomil

Introduction

Azilsartan medoxomil, marketed under trade names such as Edarbi®, is a potent, orally
administered angiotensin Il receptor blocker (ARB) used for the treatment of hypertension.[1][2]
[3] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite,
azilsartan.[4][5] Azilsartan exhibits a high affinity and selective antagonism for the angiotensin Il
type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting
effects of angiotensin Il. This technical guide provides a comprehensive overview of the core
chemical properties and solubility characteristics of azilsartan medoxomil, tailored for
researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Azilsartan medoxomil is a white to nearly white powder. It is classified as a Biopharmaceutics
Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.
The molecule exists in various polymorphic forms, which can influence its physical properties
and stability.

Table 1: Core Physicochemical Properties of Azilsartan Medoxomil
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Property Value Source
Molecular Formula C30H24N40s

Molecular Weight 568.53 g/mol

CAS Number 863031-21-4

Appearance White to nearly white powder

~196 °C (decomposes) (for

Melting Point )
Azilsartan)
XLogP 6.16
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bonds 10
Class IV (Low Solubility, Low
BCS Class

Permeability)

Solubility Profile

Azilsartan medoxomil is practically insoluble in water but is freely soluble in methanol. Its
solubility is pH-dependent and can be influenced by the presence of co-solvents and
complexing agents.

Table 2: Solubility Data for Azilsartan and Azilsartan Medoxomil
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Solvent/Mediu

Compound Temperature Solubility Source
m
Azilsartan
_ Water 25+1°C 16.1 £ 0.1 pg/mL
Medoxomil
Azilsartan 0.1N HCI (pH 20.30+0.11
_ 25+1°C
Medoxomil 1.2) pg/mL
Azilsartan Phosphate Buffer
_ 25+1°C 374 £ 0.5 pg/mL
Medoxomil (pH 6.8)
Azilsartan Phosphate Buffer 1033+ 1.2
) 25+1°C
Medoxomil (pH 7.4) pg/mL
Azilsartan N 105 mg/mL
) DMSO Not Specified
Medoxomil (184.69 mM)
Azilsartan Ethanol Not Specified ~0.1 mg/mL
Azilsartan DMSO Not Specified ~3 mg/mL
) Dimethylformami n
Azilsartan Not Specified ~5 mg/mL
de (DMF)
_ 1:1 DMF:PBS N
Azilsartan Not Specified ~0.5 mg/mL
(pH 7.2)
_ 0.00551 (mole
Azilsartan Methanol 293.15 K (20°C) )
fraction)
) 0.00948 (mole
Azilsartan Ethanol 293.15 K (20°C) ]
fraction)
) o 0.00067 (mole
Azilsartan Acetonitrile 293.15 K (20°C) )
fraction)
_ 0.00164 (mole
Azilsartan n-Propanol 293.15 K (20°C) )
fraction)
) 0.00109 (mole
Azilsartan Isopropanol 293.15 K (20°C)

fraction)
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0.00756 (mole

Azilsartan Tetrahydrofuran 293.15 K (20°C) ]
fraction)

Mechanism of Action: AT1 Receptor Blockade

Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan, which
selectively and competitively blocks the angiotensin Il type 1 (AT1) receptor. Angiotensin Il is
the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS),
causing vasoconstriction, aldosterone secretion, and sodium retention, all of which increase
blood pressure. By blocking the AT1 receptor, azilsartan prevents these effects, leading to
vasodilation and a reduction in blood pressure. It has a more than 10,000-fold greater affinity

for the AT1 receptor than for the AT2 receptor.
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of
Azilsartan.

Experimental Protocols
Saturation Solubility Determination

This protocol outlines a common method for determining the equilibrium solubility of azilsartan

medoxomil in various media.

Methodology:

o Preparation: Add an excess amount of azilsartan medoxomil powder to a series of vials,
each containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., water, 0.1N HCI,
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phosphate buffers of varying pH).

o Equilibration: Seal the vials and place them in an incubator shaker set to a constant
temperature (e.g., 25 = 1 °C). Agitate the samples for an extended period (e.g., 48 hours) to
ensure equilibrium is reached.

o Separation: Centrifuge the resulting suspensions at high speed (e.g., 5000 rpm for 15
minutes) to pellet the excess, undissolved solid.

« Filtration: Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22
pHm) to remove any remaining particulates.

» Dilution & Analysis: Dilute the clear filtrate with the respective solvent as needed. Determine
the concentration of the dissolved drug using a validated analytical method, such as UV-Vis
spectrophotometry at the drug's Amax (e.g., 248 nm) or RP-HPLC.

o Calculation: Calculate the solubility based on the measured concentration and the dilution
factor.

Caption: Experimental workflow for determining saturation solubility.

Quantification by Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification and purity analysis of azilsartan
medoxomil in bulk and pharmaceutical dosage forms. The following is a representative protocol
synthesized from multiple validated methods.

Methodology:
o Chromatographic System:
o Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 um).

o Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Acommon
composition is a potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with
orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio. Another option is an acetate
buffer (pH 6.0) and acetonitrile (80:20 v/v).
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o Flow Rate: 1.0 mL/min.
o Detection: UV detector set to a wavelength of 248 nm.

o Injection Volume: Typically 10-20 pL.

o Standard Solution Preparation:

o Accurately weigh about 10 mg of azilsartan medoxomil reference standard and dissolve it
in 10 mL of methanol to create a stock solution (1000 pg/mL).

o Perform serial dilutions with the mobile phase to generate a series of calibration standards
within a linear range (e.g., 10-60 pg/mL or 20-120 pg/mL).

o Sample Preparation (from Tablets):

o Weigh and finely powder a set number of tablets (e.g., 20) to determine the average
weight.

o Accurately weigh a portion of the powder equivalent to a specific amount of the drug (e.g.,
40-50 mg) and transfer it to a volumetric flask.

o Add a suitable solvent (e.g., methanol), sonicate for approximately 15 minutes to ensure
complete dissolution, and then dilute to volume.

o Filter the solution through a 0.45 um filter.

o Perform a final dilution with the mobile phase to bring the concentration within the
calibration range.

e Analysis and Quantification:

o Inject the standard solutions to establish a calibration curve by plotting peak area against
concentration.

o Inject the sample solutions.
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o Calculate the concentration of azilsartan medoxomil in the samples using the linear
regression equation from the calibration curve.

Conclusion

This guide provides essential technical data on the chemical properties and solubility of
azilsartan medoxomil. Its classification as a BCS Class IV compound presents significant
challenges in drug formulation, making a thorough understanding of its solubility profile critical
for the development of bioavailable dosage forms. The experimental protocols detailed herein
offer standardized methodologies for the accurate characterization and quantification of this
important antihypertensive agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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